![molecular formula C3H11O7P B104645 1,2,3-Propanetriol, phosphate CAS No. 12040-65-2](/img/structure/B104645.png)
1,2,3-Propanetriol, phosphate
Overview
Description
1,2,3-Propanetriol, phosphate, also known as glycerol phosphate, is a trihydroxy alcohol with a phosphate group attached to one of its hydroxyl groups. It is a colorless, odorless, viscous liquid with a sweet taste. This compound is derived from both natural and petrochemical feedstocks and is widely used in various industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Propanetriol, phosphate can be synthesized through the phosphorylation of glycerol. This process involves the reaction of glycerol with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced through the hydrolysis of fats and oils, followed by the phosphorylation of the resulting glycerol. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Propanetriol, phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceraldehyde and dihydroxyacetone.
Reduction: It can be reduced to form glycerol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like phosphorus pentachloride.
Major Products Formed:
Oxidation: Glyceraldehyde, dihydroxyacetone.
Reduction: Glycerol.
Substitution: Halogenated glycerol derivatives.
Scientific Research Applications
Chemistry
- Solvent and Reagent : Glycerol phosphate is utilized as a solvent and reagent in various chemical reactions. Its unique properties facilitate reactions that require a stable medium.
- Chromatography : It is employed in high-performance liquid chromatography (HPLC) for the separation of compounds, particularly in pharmacokinetics studies where purity and concentration are critical .
Biology
- Metabolic Pathways : Glycerol phosphate plays a crucial role in metabolic pathways, particularly in lipid metabolism. It serves as a precursor for the synthesis of phospholipids and triglycerides, essential for cell membrane integrity and energy storage .
- Microbial Growth : Research indicates that glycerol phosphate homeostasis is vital for the growth and virulence of certain pathogens like Pseudomonas aeruginosa, suggesting potential therapeutic targets for infection control .
Medicine
- Pharmaceutical Formulation : Glycerol phosphate is incorporated into drug formulations to enhance solubility and bioavailability. Its properties as a humectant improve the stability of pharmaceutical products .
- Laxative Properties : When administered rectally, glycerol phosphate acts as a hyperosmotic laxative, facilitating bowel movements by drawing water into the colon .
Industrial Applications
- Cosmetics and Personal Care : In cosmetics, glycerol phosphate serves as a moisturizer and skin conditioning agent. Its ability to retain moisture makes it valuable in skin care formulations .
- Food Industry : It acts as a humectant and preservative in food products. Glycerol phosphate is recognized for its lower glycemic index compared to sugar, making it suitable for low-calorie food formulations .
Case Study 1: Pharmaceutical Applications
A study highlighted the use of glycerol phosphate in enhancing the delivery of poorly soluble drugs. By formulating these drugs with glycerol phosphate, researchers observed improved bioavailability in animal models, indicating its potential for developing effective oral medications.
Case Study 2: Microbial Pathogen Control
Research on Pseudomonas aeruginosa demonstrated that manipulating glycerol phosphate levels could significantly affect the pathogen's growth and virulence factors. This finding suggests that targeting glycerol phosphate metabolism could lead to new treatments for bacterial infections .
Data Tables
Application Area | Specific Use | Impact/Outcome |
---|---|---|
Chemistry | HPLC solvent | Enhanced separation efficiency |
Biology | Precursor for phospholipids | Essential for cell membrane integrity |
Medicine | Drug formulation | Improved solubility and stability |
Industrial | Humectant in cosmetics | Increased moisture retention |
Food Industry | Preservative | Extended shelf life and improved texture |
Mechanism of Action
1,2,3-Propanetriol, phosphate exerts its effects through its involvement in various biochemical pathways. It is a key intermediate in glycolysis and gluconeogenesis, where it is converted to glyceraldehyde 3-phosphate. This conversion is catalyzed by the enzymes glycerol kinase and glycerol-3-phosphate dehydrogenase. The compound also plays a role in lipid metabolism, where it is involved in the synthesis of triglycerides and phospholipids .
Comparison with Similar Compounds
1,2-Propanediol (Propylene Glycol): Similar in structure but lacks the third hydroxyl group and phosphate group.
1,2-Ethanediol (Ethylene Glycol): Similar in structure but has only two hydroxyl groups and no phosphate group.
Uniqueness: 1,2,3-Propanetriol, phosphate is unique due to its trihydroxy structure and the presence of a phosphate group. This combination of functional groups allows it to participate in a wide range of chemical reactions and biochemical pathways, making it a versatile compound in various applications .
Biological Activity
1,2,3-Propanetriol phosphate, commonly known as glycerol phosphate (GroP), is a significant compound in biological systems, particularly in lipid metabolism and cellular signaling. This article explores its biological activity, mechanisms of action, and implications in various biological processes.
Chemical Structure and Properties
1,2,3-Propanetriol phosphate is a derivative of glycerol that includes a phosphate group. Its structure can be represented as follows:
This compound plays a critical role in the synthesis of phospholipids and triglycerides, which are essential components of cell membranes and energy storage molecules.
Biological Roles
- Lipid Metabolism : Glycerol phosphate is a precursor in the biosynthesis of phospholipids and triglycerides. It is involved in the formation of phosphatidic acid, which serves as a key intermediate in lipid biosynthesis .
- Cell Signaling : Glycerol phosphate has been implicated in various signaling pathways. For instance, it can activate protein kinases and influence cellular responses to growth factors .
- Energy Production : It serves as a substrate for glycerol-3-phosphate dehydrogenase, an enzyme involved in the conversion of glycerol into glucose through gluconeogenesis .
1. Enzymatic Pathways
Glycerol phosphate participates in several enzymatic reactions:
- Glycerol-3-phosphate 1-acyltransferase : This enzyme catalyzes the first step in glycerolipid biosynthesis, linking fatty acids to glycerol phosphate .
- Phosphodiesterase Activity : In some bacteria, glycerophosphodiester phosphodiesterase (GlpQ) utilizes glycerol phosphate to facilitate the acquisition of glycerol from environmental sources .
2. Interaction with Membrane Proteins
Glycerol phosphate acts as a ligand for various membrane proteins, influencing their conformation and activity. This interaction can modulate cellular signaling pathways that regulate growth and differentiation.
Case Study 1: Glycerol Phosphate in Cancer Research
Recent studies have shown that alterations in glycerol phosphate metabolism are associated with cancer progression. For example, elevated levels of glycerol phosphate have been linked to increased proliferation and survival of cancer cells due to enhanced lipid synthesis .
Case Study 2: Role in Bacterial Pathogenesis
In spirochetes like Borrelia, glycerol phosphate acquisition is crucial for survival and pathogenicity. The GlpQ enzyme facilitates the utilization of glycerol phosphate from host tissues, demonstrating its importance in bacterial virulence .
Research Findings
Properties
IUPAC Name |
phosphoric acid;propane-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3.H3O4P/c4-1-3(6)2-5;1-5(2,3)4/h3-6H,1-2H2;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZZKVRWGOWVGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52007-79-1 | |
Record name | Phosphoric acid, polymer with 1,2,3-propanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52007-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501033192 | |
Record name | 1,2,3-Propanetriol, phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501033192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12040-65-2, 27082-31-1, 52007-79-1 | |
Record name | Glycerophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12040-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Propanetriol, phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012040652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerophosphoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027082311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyglycerolphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052007791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetriol, phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3-Propanetriol, phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501033192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycerol dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3-Propanetriol, phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.734 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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